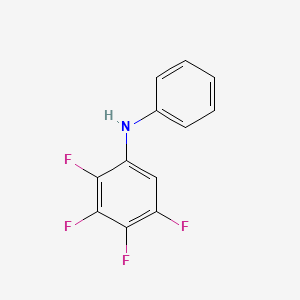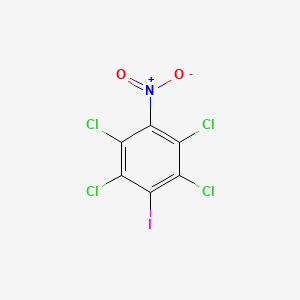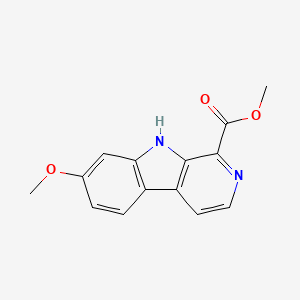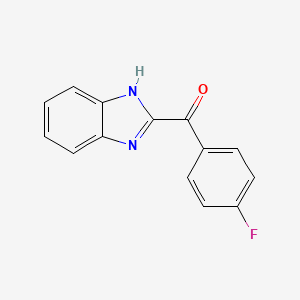
2,3,4,5-Tetrafluoro-N-phenylaniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,4,5-Tetrafluoro-N-phenylaniline is a fluorinated aromatic amine with the molecular formula C6H3F4N. This compound is characterized by the presence of four fluorine atoms attached to the benzene ring and an aniline group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,4,5-Tetrafluoro-N-phenylaniline typically involves the fluorination of aniline derivatives. One common method includes the reaction of 2,3,4,5-tetrafluorobenzoyl chloride with aniline under controlled conditions . The reaction is usually carried out in the presence of a base such as potassium carbonate, and the product is purified through recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 2,3,4,5-Tetrafluoro-N-phenylaniline undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as potassium fluoride in sulfolane at elevated temperatures.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed: The major products formed from these reactions include various substituted anilines and fluorinated benzene derivatives .
Aplicaciones Científicas De Investigación
2,3,4,5-Tetrafluoro-N-phenylaniline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2,3,4,5-Tetrafluoro-N-phenylaniline involves its interaction with various molecular targets and pathways. The presence of fluorine atoms increases the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes . The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
- 2,3,4,5-Tetrafluoroaniline
- 2,3,5,6-Tetrafluoropyridine
- 4,5,6,7-Tetrafluoro-2λ4δ2,1,3-benzotelluradiazole
Comparison: 2,3,4,5-Tetrafluoro-N-phenylaniline is unique due to the specific positioning of the fluorine atoms and the presence of the aniline group. This configuration imparts distinct chemical reactivity and physical properties compared to other fluorinated aromatic compounds . For instance, 2,3,5,6-Tetrafluoropyridine has a different ring structure and reactivity profile, while 4,5,6,7-Tetrafluoro-2λ4δ2,1,3-benzotelluradiazole contains a tellurium atom, leading to unique properties and applications .
Propiedades
Número CAS |
58627-14-8 |
|---|---|
Fórmula molecular |
C12H7F4N |
Peso molecular |
241.18 g/mol |
Nombre IUPAC |
2,3,4,5-tetrafluoro-N-phenylaniline |
InChI |
InChI=1S/C12H7F4N/c13-8-6-9(11(15)12(16)10(8)14)17-7-4-2-1-3-5-7/h1-6,17H |
Clave InChI |
XAKZZDXMUBOIRJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC2=CC(=C(C(=C2F)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Methylhexahydrocyclopenta[c]pyran-1(3H)-one](/img/structure/B14623025.png)


![1-[2-Cyclohexyl-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid](/img/structure/B14623039.png)

![Methanone, (octahydro-3H-pyrido[2,1-c][1,4]oxazepin-4-yl)phenyl-](/img/structure/B14623060.png)





![4-[(E)-(4-Chloro-2-methylphenyl)diazenyl]-N-ethylnaphthalen-1-amine](/img/structure/B14623096.png)


